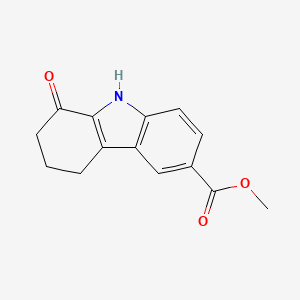

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a heterocyclic compound that belongs to the carbazole family Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and cyclohexanone as starting materials, which undergo cyclization in the presence of an acid catalyst such as acetic acid or hydrochloric acid under reflux conditions . The resulting intermediate is then esterified to form the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or recyclable catalysts, can enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, selenium dioxide, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, sulfonyl chlorides.

Major Products Formed:

Oxidation: Carbazole derivatives with different oxidation states.

Reduction: Alcohol derivatives.

Substitution: Functionalized carbazole derivatives.

Aplicaciones Científicas De Investigación

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate involves its interaction with specific molecular targets and pathways:

Molecular Targets: It can interact with enzymes and receptors involved in cell signaling pathways, leading to its biological effects.

Pathways Involved: The compound may modulate pathways related to cell proliferation, apoptosis, and oxidative stress, contributing to its anticancer and antimicrobial activities.

Comparación Con Compuestos Similares

- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid

- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

- 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxaldehyde

Comparison: Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is unique due to its ester functional group, which can influence its reactivity and solubility compared to other similar compounds. The ester group also allows for further functionalization, making it a versatile intermediate in organic synthesis .

Actividad Biológica

Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate is a heterocyclic compound belonging to the carbazole family, known for its diverse biological activities and potential applications in pharmaceuticals and materials science. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a complex tricyclic structure that includes a benzene ring fused with a pyrrole and cyclohexene ring. Its molecular formula is C14H13NO3, characterized by the presence of a carbonyl group and a methoxy group which significantly influence its chemical reactivity and biological interactions.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. It has been shown to interact with various cellular pathways that regulate cell growth and apoptosis. For instance:

- Cell Cycle Inhibition : The compound has been reported to induce G0/G1 phase arrest in cancer cells, thereby inhibiting proliferation.

- Apoptotic Pathways : It activates caspase cascades leading to programmed cell death in several cancer cell lines .

Antimicrobial Activity

The compound has demonstrated broad-spectrum antimicrobial activity against both bacterial and fungal strains. Its efficacy can be attributed to:

- Membrane Disruption : this compound disrupts microbial cell membranes.

- Inhibition of Enzymatic Function : It interferes with essential microbial enzymes, leading to cell death .

Table 1: Summary of Biological Activities

Case Study: Antitumor Efficacy in Cell Lines

A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 values were determined to be approximately 15 µM for MCF-7 cells. This suggests a potent antitumor effect that warrants further investigation into its potential as a chemotherapeutic agent .

Synthetic Routes and Biochemical Interactions

The synthesis of this compound typically involves the Fischer indole synthesis method. This process utilizes phenylhydrazine and cyclohexanone under acidic conditions to yield the desired compound.

In terms of biochemical interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : Preliminary studies suggest it may act as an antagonist for receptors linked to inflammatory processes.

Propiedades

IUPAC Name |

methyl 8-oxo-5,6,7,9-tetrahydrocarbazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-14(17)8-5-6-11-10(7-8)9-3-2-4-12(16)13(9)15-11/h5-7,15H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPFHUISTWWSKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC3=C2CCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00545320 |

Source

|

| Record name | Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104904-62-3 |

Source

|

| Record name | Methyl 1-oxo-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00545320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.